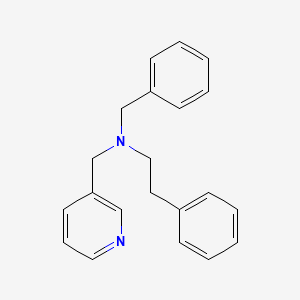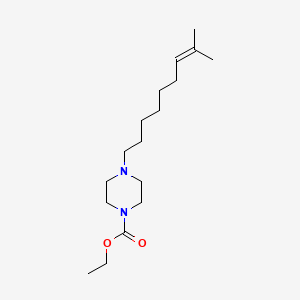amino]methyl}phenol](/img/structure/B3851762.png)
4-{[[2-(dimethylamino)ethyl](ethyl)amino]methyl}phenol
Descripción general
Descripción
The compound “4-{[2-(dimethylamino)ethylamino]methyl}phenol” is a derivative of phenol. It has a molecular weight of 151.21 . This compound is a liquid and has impurities of 15% phenol and 20% bis(dimethylaminomethyl)phenol .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as dispersion, precipitation, emulsion, multiple swelling, and seeded polymerizations . These methods use various cationic monomers, such as 2-vinylpyridine, 4-vinylpyridine, 2-(diethylamino)ethyl methacrylate, and 2-(dimethylamino)ethyl methacrylate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C)Cc1ccc(O)cc1 . The InChI key for this compound is NFVPEIKDMMISQO-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound, similar to other cationic colloids, finds application in water and waste treatment, chromatography, drug and gene delivery, and as antimicrobial agents . Protonated polymers, such as Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers, have been proven as efficient agents against several microbial pathogens .Physical And Chemical Properties Analysis
The compound has a density of 1.0203 (rough estimate), a melting point of 117-118°C, a boiling point of 173°C at 11 mmHg, a flashing point of 123.5°C, and a vapor pressure of 0.00417mmHg at 25°C . Its refractive index is estimated to be 1.4820 .Mecanismo De Acción
The mechanism of action of similar compounds involves their basicity, which makes them useful nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Safety and Hazards
The compound has hazard statements H302 + H312 + H332 - H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . The precautionary statements are P261 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in various fields such as coatings, chromatography, biotechnology, biomedicine, and delivery systems . Additionally, its antimicrobial properties could be further investigated for potential use in the medical field .
Propiedades
IUPAC Name |
4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(10-9-14(2)3)11-12-5-7-13(16)8-6-12/h5-8,16H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYXTRLKERTDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Dimethylamino)ethyl-ethylamino]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-acetyl-4-[3-(4-chlorophenoxy)benzyl]piperazine](/img/structure/B3851682.png)
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-ethoxyphenol](/img/structure/B3851684.png)
![1-(2,3-dimethylphenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B3851694.png)

![2-{isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3851705.png)


![ethyl 4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarboxylate](/img/structure/B3851715.png)
![1-[4-(benzyloxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3851735.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxamide](/img/structure/B3851745.png)

![{1-[2-(allyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851775.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3851781.png)
![1-[4-(benzyloxy)benzyl]-4-piperidinol](/img/structure/B3851793.png)